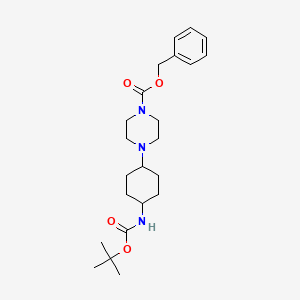

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1248730-88-2. It has a molecular weight of 417.55 and its IUPAC name is benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate .

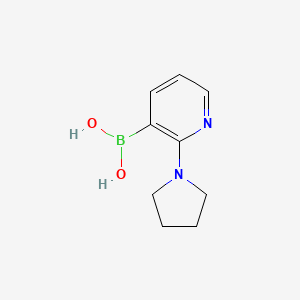

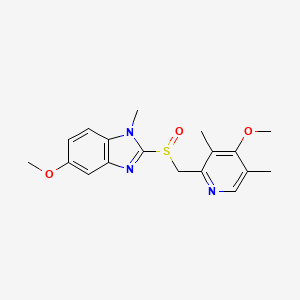

Molecular Structure Analysis

The InChI code for this compound is 1S/C23H35N3O4/c1-23(2,3)30-21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) . This indicates that the compound has a complex structure with multiple functional groups, including a tert-butoxycarbonyl group, an amino group, and a piperazine ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

ACC1/2 Non-Selective Inhibitors : This compound has been involved in the synthesis of novel (4-piperidinyl)-piperazine derivatives, acting as potent ACC1/2 non-selective inhibitors. These inhibitors have shown potential in reducing hepatic de novo fatty acid synthesis, which is significant in metabolic studies (Chonan et al., 2011).

Synthesis of Biologically Active Compounds : The compound has been used as an important intermediate in synthesizing biologically active benzimidazole compounds. This highlights its role in the broader field of medicinal chemistry and drug development (Liu Ya-hu, 2010).

Synthesis of Amino- and Sulfanyl-Derivatives : It has been used in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which are significant in the study of organic compounds with potential biological activity (Nowak et al., 2015).

Synthesis of Novel Class of Piperazines : The compound has contributed to the synthesis and characterization of a novel class of 4-acyl-1-[2-aryl-1-diazenyl]piperazines, adding value to organic synthesis and chemical characterization studies (LittleVanessa Renee & VaughanKeith, 2014).

Macrocyclic Chelating Agents : It has been used in the synthesis of bifunctional tetraaza macrocycles, leading to the creation of chelating agents significant in bioconjugate chemistry (McMurry et al., 1992).

Anti-Malarial Agents : Its derivatives have shown anti-malarial activity, which is critical in the search for new therapeutics against malaria (Cunico et al., 2009).

Synthesis of Melamine Dendrimers : This compound is used in synthesizing novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups, indicating its importance in supramolecular chemistry (Sacalis et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of serotonin 5-ht6 and dopamine d2 receptor ligands . These receptors play crucial roles in neurotransmission, affecting mood, appetite, and other physiological processes.

Mode of Action

The tert-butoxycarbonyl (Boc) group is known to be a protecting group in organic synthesis . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction .

Eigenschaften

IUPAC Name |

benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O4/c1-23(2,3)30-21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNSORIFMQKXTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735418 |

Source

|

| Record name | Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate | |

CAS RN |

1248730-88-2 |

Source

|

| Record name | Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

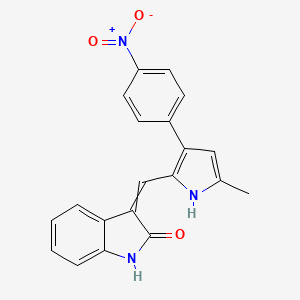

![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)